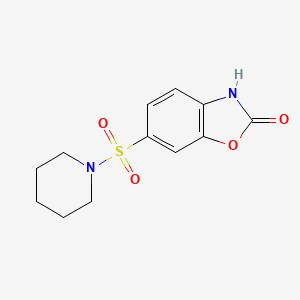
2-Nitropyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S. It is a derivative of pyridine, characterized by the presence of a nitro group at the second position and a sulfonyl fluoride group at the third position on the pyridine ring. This compound is known for its reactivity and is used in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 2-nitropyridine-3-sulfonyl fluoride typically involves the nitration of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 3-nitropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
2-Nitropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include potassium fluoride (KF), tetra-n-butylammonium fluoride (Bu4NF), and various reducing agents like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include substituted pyridines, amino derivatives, and sulfonic acids.
Applications De Recherche Scientifique
2-Nitropyridine-3-sulfonyl fluoride is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-nitropyridine-3-sulfonyl fluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, reacting with nucleophilic residues in proteins such as serine, threonine, and lysine. This reactivity makes it a valuable tool for covalent modification of proteins, leading to enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-nitropyridine-3-sulfonyl fluoride include:
2-Fluoropyridine: Lacks the nitro and sulfonyl fluoride groups, making it less reactive.
3-Nitropyridine: Contains only the nitro group, lacking the sulfonyl fluoride functionality.
2-Nitropyridine-4-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at the fourth position, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and specificity in chemical and biological applications.
Propriétés
IUPAC Name |
2-nitropyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQXZMDCUWFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)
![(5-{[(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B2957031.png)

![2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2957033.png)


![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)
![N-benzyl-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2957038.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2957040.png)
![N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2957042.png)


![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)
